Cas no 885519-30-2 (3-Bromo-5-methoxy-1H-indazole)

3-Bromo-5-methoxy-1H-indazole is a heterocyclic aromatic compound featuring a bromo substituent at the 3-position and a methoxy group at the 5-position of the indazole scaffold. This structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules. The bromo group offers reactivity for cross-coupling reactions, while the methoxy moiety enhances solubility and modulates electronic properties. Its well-defined molecular framework is advantageous for medicinal chemistry applications, including the development of kinase inhibitors and other therapeutic agents. The compound is characterized by high purity and stability, ensuring reliable performance in synthetic workflows.
3-Bromo-5-methoxy-1H-indazole structure
3-Bromo-5-methoxy-1H-indazole structure
Product name:3-Bromo-5-methoxy-1H-indazole
CAS No:885519-30-2
MF:C8H7BrN2O
Molecular Weight:227.057980775833
MDL:MFCD07781660
CID:821471
PubChem ID:24728251

3-Bromo-5-methoxy-1H-indazole 化学的及び物理的性質

名前と識別子

    • 3-Bromo-5-methoxy-1H-indazole
    • 1H-INDAZOLE,3-BROMO-5-METHOXY-
    • 3-BROMO-5-METHOXY (1H)INDAZOLE
    • 3-bromo-5-methoxy-2H-indazole
    • 1H-Indazole,3-bromo-5-methoxy
    • 3-BROMO-5-METHOXY-INDAZOLE
    • 3-Bromo-5-methoxy-1H -indazole
    • 1H-Indazole, 3-bromo-5-methoxy-
    • AM81214
    • MB05005
    • AK103796
    • AB0081705
    • Z2704
    • 3-Bromo-5-methoxy-1H-indazole (ACI)
    • AS-8532
    • 885519-30-2
    • SCHEMBL2316798
    • DTXSID20646303
    • CS-B1066
    • DB-058158
    • MFCD07781660
    • AKOS016006144
    • MDL: MFCD07781660
    • インチ: 1S/C8H7BrN2O/c1-12-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11)
    • InChIKey: HYFXBJKOXIFDNQ-UHFFFAOYSA-N
    • SMILES: BrC1C2C(=CC=C(C=2)OC)NN=1

計算された属性

  • 精确分子量: 225.97400
  • 同位素质量: 225.97418g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 167
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • Surface Charge: 0
  • 互变异构体数量: 2
  • トポロジー分子極性表面積: 37.9

じっけんとくせい

  • 密度みつど: 1.678±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 178 ºC
  • Solubility: 極微溶性(0.41 g/l)(25ºC)、
  • PSA: 37.91000
  • LogP: 2.33400

3-Bromo-5-methoxy-1H-indazole Security Information

3-Bromo-5-methoxy-1H-indazole 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Bromo-5-methoxy-1H-indazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM150758-5g
3-Bromo-5-methoxy-1H-indazole
885519-30-2 95%
5g
$*** 2023-03-31
eNovation Chemicals LLC
Y1046351-250mg
3-Bromo-5-methoxy-1H-indazole
885519-30-2 95+%
250mg
$135 2024-06-07
BAI LING WEI Technology Co., Ltd.
115676-1G
3-Bromo-5-methoxy-1H-indazole, 97%
885519-30-2 97%
1G
¥ 4264 2022-04-26
Chemenu
CM150758-1g
3-Bromo-5-methoxy-1H-indazole
885519-30-2 95%
1g
$456 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QP866-200mg
3-Bromo-5-methoxy-1H-indazole
885519-30-2 95+%
200mg
670.0CNY 2021-07-14
Fluorochem
230106-1g
3-Bromo-5-methoxy-1H-indazole
885519-30-2 95%
1g
£184.00 2022-02-28
Ambeed
A181813-1g
3-Bromo-5-methoxy-1H-indazole
885519-30-2 95%
1g
$216.0 2025-02-26
BAI LING WEI Technology Co., Ltd.
J20F230106-250mg
3-Bromo-5-methoxy-1H-indazole
885519-30-2 0.95
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¥1496 2023-11-24
BAI LING WEI Technology Co., Ltd.
A01115676-500mg
3-Bromo-5-methoxy-1H-indazole
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500mg
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Ambeed
A181813-100mg
3-Bromo-5-methoxy-1H-indazole
885519-30-2 95%
100mg
$54.0 2025-02-26

3-Bromo-5-methoxy-1H-indazole 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Bromine Solvents: Dimethylformamide ;  0 °C; 2 - 72 h, rt
Reference
Direct access to 3-aminoindazoles by Buchwald-Hartwig C-N coupling reaction
Lohou, Elodie; Collot, Valerie; Stiebing, Silvia; Rault, Sylvain, Synthesis, 2011, (16), 2651-2663

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: 4,5,6,7-Tetrachloro-2′,4′,5′,7′-tetraiodofluorescein Solvents: Acetonitrile ;  1 h, 20 °C
Reference
Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis
Hornbrook, Lauren F.; Reed, Connor D.; Lamar, Angus A., Tetrahedron, 2023, 142,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  16 h, rt
Reference
Metal-free selective mono-halodecarboxylation of heteroarenes under mild conditions
Henderson, Scott H. ; West, Ryan A. ; Ward, Simon E. ; Honey, Mark A., Royal Society Open Science, 2018, 5(6), 180333/1-180333/6

3-Bromo-5-methoxy-1H-indazole Raw materials

3-Bromo-5-methoxy-1H-indazole Preparation Products

3-Bromo-5-methoxy-1H-indazole 関連文献

3-Bromo-5-methoxy-1H-indazoleに関する追加情報

Introduction to 3-Bromo-5-methoxy-1H-indazole (CAS No. 885519-30-2)

3-Bromo-5-methoxy-1H-indazole is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and chemical research. With the CAS number 885519-30-2, this compound represents a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural framework, featuring both bromine and methoxy substituents on an indazole core, makes it a versatile building block for medicinal chemists exploring novel therapeutic agents.

The indazole scaffold is a privileged structure in drug discovery, known for its presence in numerous bioactive compounds. The introduction of a bromine atom at the 3-position and a methoxy group at the 5-position enhances the reactivity of 3-Bromo-5-methoxy-1H-indazole, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. These transformations are pivotal in constructing complex molecular architectures essential for developing small-molecule drugs.

Recent advancements in synthetic methodologies have highlighted the utility of 3-Bromo-5-methoxy-1H-indazole in constructing intricate pharmacophores. For instance, studies have demonstrated its role in generating derivatives with potential antimicrobial and anticancer properties. The bromine substituent facilitates palladium-catalyzed reactions, enabling the introduction of aryl, vinyl, or alkyl groups, thereby expanding the chemical diversity of the resulting compounds.

In the realm of medicinal chemistry, 3-Bromo-5-methoxy-1H-indazole has been explored as a precursor to indazole-based inhibitors targeting specific enzymatic pathways. Notably, derivatives of this compound have shown promise in modulating kinases and other protein targets involved in cancer progression. The methoxy group at the 5-position serves as a key pharmacophoric element, influencing both the solubility and binding affinity of the final drug candidates.

The synthesis of 3-Bromo-5-methoxy-1H-indazole typically involves multi-step organic transformations starting from readily available aromatic precursors. Modern synthetic strategies emphasize efficiency and scalability, ensuring that the compound can be produced in sufficient quantities for both research and industrial applications. The use of green chemistry principles has also been explored to minimize waste and improve yields, aligning with global sustainability efforts.

From a computational chemistry perspective, 3-Bromo-5-methoxy-1H-indazole has been subjected to molecular modeling studies to understand its interactions with biological targets. These studies provide insights into binding modes and potential side effects, aiding in the rational design of next-generation drugs. The combination of experimental synthesis and computational analysis offers a robust framework for optimizing lead compounds derived from this intermediate.

The pharmaceutical industry has shown particular interest in 3-Bromo-5-methoxy-1H-indazole due to its versatility in generating structurally diverse libraries for high-throughput screening. Such libraries are instrumental in identifying novel therapeutic agents with improved efficacy and reduced toxicity. The compound’s role as a key intermediate underscores its importance in modern drug discovery pipelines.

Future research directions may explore novel synthetic routes to 3-Bromo-5-methoxy-1H-indazole, focusing on improving regioselectivity and reducing reaction times. Additionally, investigations into its biological activity across different disease models could uncover new therapeutic applications. The continued exploration of this compound promises to contribute significantly to advancements in medicinal chemistry and drug development.

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